3-methyl-1,3-thiazolidin-2-imine Hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

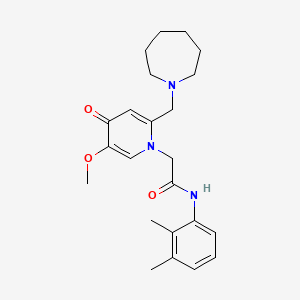

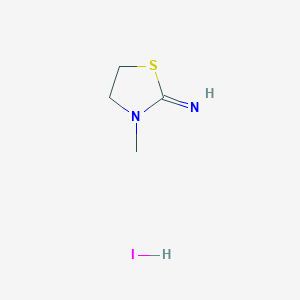

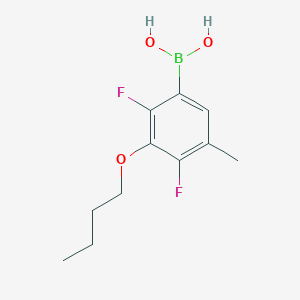

3-methyl-1,3-thiazolidin-2-imine Hydroiodide is a chemical compound with the molecular formula C4H9IN2S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidine derivatives, including 3-methyl-1,3-thiazolidin-2-imine Hydroiodide, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of 3-methyl-1,3-thiazolidin-2-imine Hydroiodide consists of a five-membered ring with sulfur and nitrogen atoms. The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidine motifs are intriguing due to their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . They are used in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis

The molecular weight of 3-methyl-1,3-thiazolidin-2-imine Hydroiodide is 244.1 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Heterocyclic Thioamide Derivatives Synthesis

Research on heterocyclic thioamide derivatives, including thiazolidine compounds, focuses on the synthesis and structural characterization of complexes with coinage metals like copper and silver. These studies reveal the formation of complexes with varying nuclearity and demonstrate the potential of thiazolidine derivatives in creating new materials with unique chemical properties (Sultana et al., 2010).

Enantioselective Synthesis of Thiazolidine-2-imines

An asymmetric alkynylation/hydrothiolation cascade process has been developed to synthesize enantiopure thiazolidine-2-imines from imines, terminal alkynes, and isothiocyanates. This method highlights the use of thiazolidine derivatives in enantioselective synthesis, offering a route to create substances with potential pharmacological applications (Ranjan et al., 2015).

Corrosion Inhibition

Imidazoline derivatives, closely related to thiazolidine compounds, have been evaluated as corrosion inhibitors for carbon steel in acidic media. These findings suggest that thiazolidine derivatives might also have applications in corrosion protection, emphasizing their importance in industrial applications (Cruz et al., 2004).

Polymer Functionalization for Peptide Conjugation

Thiazolidine derivatives have been explored for the functionalization of polymers, enabling the conjugation of peptides through native chemical ligation. This research opens avenues for using thiazolidine derivatives in the development of biocompatible materials suitable for biomedical applications, including drug delivery systems (Schmitz et al., 2015).

Microwave-Assisted Synthesis of Hydantoin Derivatives

Studies on novel functionalized hydantoin derivatives, which share structural similarities with thiazolidine compounds, demonstrate the efficiency of microwave-assisted synthesis. This research highlights the potential of thiazolidine derivatives in organic synthesis, offering efficient methods for preparing compounds with potential pharmacological activities (Kamila et al., 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-1,3-thiazolidin-2-imine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.HI/c1-6-2-3-7-4(6)5;/h5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQSXVIUCDNVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC1=N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1,3-thiazolidin-2-imine Hydroiodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)

![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)

![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)

![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)